N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N3O2S2/c25-17-10-9-13(11-16(17)24(26,27)28)29-19(32)12-34-23-30-21-20(15-7-4-8-18(15)35-21)22(33)31(23)14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPZDXXLQVCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-trifluoromethyl phenyl group and a thienopyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 487.93 g/mol.
Research indicates that the compound may exhibit its biological effects through multiple pathways:
- Enzyme Inhibition : It has been shown to inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. The presence of halogen substituents enhances its binding affinity to these enzymes, leading to increased inhibitory potency .
- Antioxidant Activity : The compound also demonstrates antioxidant properties, which contribute to its protective effects against oxidative stress in various biological systems .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Biological Activity Data
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 19.2 | |
| BChE Inhibition | 13.2 | |
| COX Inhibition | Not specified | |
| Antioxidant Activity | Moderate |
Study 1: Cholinesterase Inhibition
In a study assessing the inhibitory effects on cholinesterases, this compound was tested against both AChE and BChE. The results indicated significant inhibition with IC50 values indicating moderate efficacy compared to standard inhibitors used in Alzheimer's disease research .
Study 2: Antioxidant Evaluation
Another investigation focused on the antioxidant potential of the compound through various assays measuring free radical scavenging activity. The results indicated that the compound could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core with several analogs, but differences in substituents critically influence its properties:
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s Cl and CF₃ groups yield a higher LogP (~3.8) compared to methyl-substituted analogs (LogP ~2.5–3.0) .
- Solubility : The trifluoromethyl group reduces aqueous solubility compared to dimethylphenyl analogs but enhances membrane permeability .
- Thermal Stability : Adamantane-substituted derivatives () exhibit higher melting points (>250°C) due to rigid, bulky substituents .
Crystallographic and Computational Insights
- Hydrogen Bonding : The target compound’s crystal structure (unreported) is hypothesized to form N–H···O and C–H···Cl interactions, similar to ’s chlorophenyl-pyrimidine analogs, which exhibit layered packing patterns .
- Docking Studies : Molecular modeling predicts strong binding to kinase ATP pockets via π-π stacking (phenyl rings) and hydrophobic interactions (CF₃ group) .
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
Q. What are recommended protocols for synthesizing thieno[2,3-d]pyrimidinone derivatives like this compound?
Methodological Answer:
- Step 1: Prepare the cyclopenta[4,5]thieno[2,3-d]pyrimidinone core via cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions .
- Step 2: Introduce the sulfanylacetamide moiety via nucleophilic substitution using 2-mercaptoacetamide derivatives in DMF with a base (e.g., K₂CO₃) .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using HPLC-MS and ¹H/¹³C NMR .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .
- Exposure Response:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash immediately with soap/water for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement (e.g., disorder, twinning)?
Methodological Answer:
- Disorder Handling: Use PART commands in SHELXL to model split positions, constrained via similarity restraints on bond lengths/angles .
- Twinning: Apply TWIN/BASF instructions in SHELXL for non-merohedral twins; validate with Hooft/Y parameter analysis .
- Hydrogen Bonding Ambiguities: Apply graph set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) rings) and cross-validate with DFT calculations .
Q. What strategies optimize the synthetic yield of the sulfanylacetamide moiety?
Methodological Answer:
- DoE Approach: Use a 3-factor Box-Behnken design to optimize:
Q. How can non-covalent interactions (e.g., π-π stacking, halogen bonding) influence the compound’s supramolecular assembly?
Methodological Answer:
- Experimental: Map interactions via Hirshfeld surface analysis (CrystalExplorer) using SC-XRD data. Key metrics:
- π-π Contacts: Interplanar distances < 3.8 Å between aromatic rings .
- C-Cl···π Interactions: Measure angles (160–180°) and distances (3.3–3.5 Å) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental NMR spectra be addressed?
Methodological Answer:
- Step 1: Recalculate theoretical spectra (e.g., via Gaussian-09 with IEFPCM solvent model) using the crystal structure’s geometry .
- Step 2: Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR to identify exchange broadening .
- Step 3: Cross-validate with solid-state NMR if rotameric forms are suspected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
